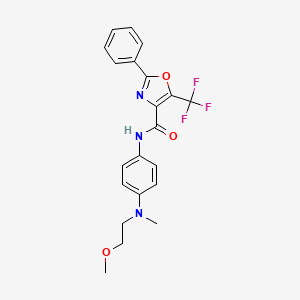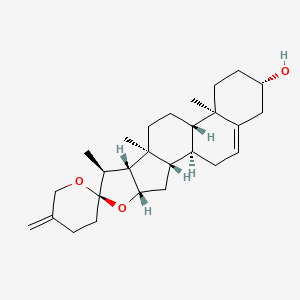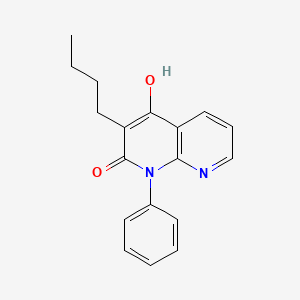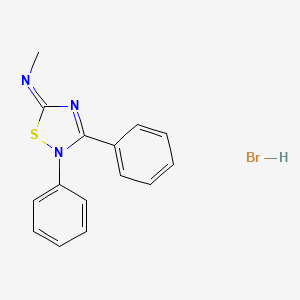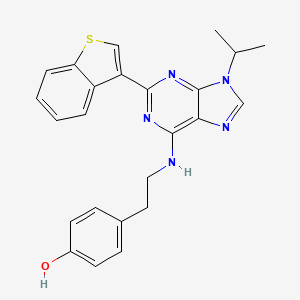
StemRegenin 1
Descripción general
Descripción
StemRegenin 1 (SR1) is an antagonist of the aryl hydrocarbon receptor (AHR). It promotes ex vivo expansion of CD34+ human hematopoietic stem cells and the generation of CD34+ hematopoietic progenitor cells from non-human primate induced pluripotent stem cells . SR1 has been shown to collaborate with UM729 in preventing differentiation of acute myeloid leukemia (AML) cells in culture .
Molecular Structure Analysis
The molecular formula of SR1 is C24H23N5OS . The InChI representation isInChI=1S/C24H23N5OS/c1-15(2)29-14-26-21-23(25-12-11-16-7-9-17(30)10-8-16)27-22(28-24(21)29)19-13-31-20-6-4-3-5-18(19)20/h3-10,13-15,30H,11-12H2,1-2H3,(H,25,27,28) . The canonical SMILES representation is CC(C)N1C=NC2=C(N=C(N=C21)C3=CSC4=CC=CC=C43)NCCC5=CC=C(C=C5)O . Chemical Reactions Analysis
SR1 is known to antagonize the aryl hydrocarbon receptor (AHR), which leads to the promotion of ex vivo expansion of CD34+ human hematopoietic stem cells . It also stimulates the proliferation and differentiation of CD34+ hematopoietic progenitor cells into dendritic cells .Physical And Chemical Properties Analysis
SR1 has a molecular weight of 429.54 g/mol . The CAS Registry Number is 1227633-49-9 .Aplicaciones Científicas De Investigación
Mitigation of Radiation-Mediated Hematopoietic Injury
SR1 has been found to mitigate radiation-mediated hematopoietic injury by modulating the radioresponse of hematopoietic stem/progenitor cells (HSPCs) . It enhances the recovery of peripheral blood cell counts and the density and cell proliferation of bone marrow components . SR1 treatment after irradiation significantly mitigates total-body-irradiation-induced death .
Modulation of Hematopoietic Stem/Progenitor Cells
SR1 is known to modulate the maintenance and function of HSPCs under non-stress conditions . It promotes the ex vivo expansion of CD34+ human HSPCs and the generation of CD34+ hematopoietic progenitor cells from nonhuman primate induced pluripotent stem (iPS) cells .
3. Attenuation of Endothelial Progenitor Cell Senescence SR1 attenuates endothelial progenitor cell (EPC) senescence by regulating the aryl hydrocarbon receptor (AhR) pathway-mediated cytochrome P450 (CYP)1A1 expression and reactive-oxygen species (ROS) generation . It maintains the expression of EPC surface markers, including stem cell markers such as CD34, c-Kit, and CXCR4 .
Promotion of Hematopoietic Differentiation
SR1 stimulates the differentiation of CD34+ hematopoietic progenitor cells into functional human dendritic cells . It also promotes hematopoietic differentiation of iPS cells .
5. Prevention of Acute Myeloid Leukemia (AML) Cell Differentiation SR1 has been shown to collaborate with UM729 in preventing differentiation of AML cells in culture .
Stimulation of Dendritic Cell Proliferation
SR1 stimulates the proliferation and differentiation of CD34+ hematopoietic progenitor cells into dendritic cells .
Mecanismo De Acción
Target of Action
StemRegenin 1 (SR1) is an antagonist of the aryl hydrocarbon receptor (AHR) . The AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons .
Mode of Action
SR1 interacts with its target, the AHR, by acting as an antagonist . This means it binds to the AHR and inhibits its normal function. The inhibition of AHR by SR1 has been shown to promote the ex vivo expansion of CD34+ human hematopoietic stem cells and the generation of CD34+ hematopoietic progenitor cells .
Biochemical Pathways
SR1 affects the AHR signaling pathway. By inhibiting AHR, SR1 can influence the differentiation of multiple immune cells like dendritic cells, regulatory T cells, γδ T cells, and also NK cells . Another study showed that SR1 attenuates the RANKL-induced osteoclastogenesis via inhibiting AhR-c-src-NF-κB/p-ERK MAPK-NFATc1 signaling pathway .
Pharmacokinetics
It’s known that sr1 is a cell-permeable compound , which suggests it can readily cross cell membranes to reach its target, the AHR.
Result of Action
The antagonistic action of SR1 on AHR leads to several cellular effects. It promotes the maintenance and expansion of human hematopoietic stem cells in culture . It also stimulates the differentiation of CD34+ hematopoietic progenitor cells into functional human dendritic cells . Furthermore, SR1 has been shown to collaborate with UM729 in preventing differentiation of acute myeloid leukemia (AML) cells in culture .
Action Environment
It’s known that sr1 is active both in vitro and in vivo , suggesting it retains its activity in different environments
Safety and Hazards
SR1 is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling SR1 .
Propiedades
IUPAC Name |
4-[2-[[2-(1-benzothiophen-3-yl)-9-propan-2-ylpurin-6-yl]amino]ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c1-15(2)29-14-26-21-23(25-12-11-16-7-9-17(30)10-8-16)27-22(28-24(21)29)19-13-31-20-6-4-3-5-18(19)20/h3-10,13-15,30H,11-12H2,1-2H3,(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFHMYJZJZLMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)C3=CSC4=CC=CC=C43)NCCC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673068 | |
| Record name | 4-(2-{[2-(1-Benzothiophen-3-yl)-9-(propan-2-yl)-9H-purin-6-yl]amino}ethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
StemRegenin 1 | |
CAS RN |
1227633-49-9 | |
| Record name | LHD-221 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227633499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-{[2-(1-Benzothiophen-3-yl)-9-(propan-2-yl)-9H-purin-6-yl]amino}ethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LHD-221 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNE1V1F9O1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Q & A
Q1: How does StemRegenin 1 interact with its target, the aryl hydrocarbon receptor (AHR)?
A1: StemRegenin 1 acts as a competitive antagonist of AHR, binding to the receptor and preventing the binding of its natural or synthetic ligands. [] This inhibition disrupts the downstream signaling cascade normally activated by AHR.
Q2: What are the downstream effects of AHR antagonism by StemRegenin 1?
A2: By antagonizing AHR, SR1 modulates the expression of AHR target genes, many of which are involved in cell cycle progression, differentiation, and apoptosis. [, ] This modulation has been shown to promote the expansion of HSCs by suppressing their differentiation and enhancing their self-renewal capacity. []
Q3: Does StemRegenin 1 affect the differentiation of other cell types besides HSCs?
A3: Yes, research suggests that SR1 can also influence the differentiation of other cell types, including dendritic cells, megakaryocytes, and erythrocytes. [, , ] Notably, SR1 has been shown to promote the generation of functional plasmacytoid and myeloid dendritic cells from CD34+ hematopoietic progenitor cells. []
Q4: What is the role of the AHR signaling pathway in regulating megakaryopoiesis and platelet production?
A4: Studies suggest that the AHR signaling pathway negatively regulates megakaryopoiesis and platelet production. [, ] Antagonizing AHR with SR1 enhances the production of proplatelet-bearing megakaryocytes and platelet-like elements, suggesting a potential therapeutic avenue for thrombocytopenia. []
Q5: How does StemRegenin 1 improve hematopoietic reconstitution after transplantation?
A5: SR1 promotes ex vivo expansion of HSCs, increasing the number of transplantable cells. [] This increase in cell number can improve engraftment rates and potentially shorten the duration of cytopenia after transplantation, particularly in umbilical cord blood transplantation (UCBT). []
Q6: How does StemRegenin 1 impact the clinical application of umbilical cord blood transplantation (UCBT)?
A6: The use of SR1 in ex vivo expansion of UCB has the potential to address the limitation of low cell numbers in UCB units, making it a more viable option for adult recipients. [] This could potentially increase the availability of suitable UCB units for transplantation.
Q7: Are there any potential safety concerns associated with the use of StemRegenin 1 in HSC transplantation?
A7: While preclinical studies have shown promising results, further research is needed to fully assess the long-term safety of SR1-expanded HSCs in humans. Continuous ex vivo expansion, even with SR1, can induce cellular senescence, highlighting the need for optimization of expansion protocols. []
Q8: Does StemRegenin 1 have any therapeutic potential outside the context of HSC transplantation?
A8: Yes, research suggests that SR1 may have therapeutic applications in other areas, such as cancer and bone regeneration. For instance, SR1 has been shown to inhibit the growth of glioma cells and promote the formation of blood vessels in bone scaffolds. [, ]
Q9: How does StemRegenin 1 affect cancer cell growth?
A9: Studies have shown that SR1 can inhibit the growth of certain cancer cells, such as glioma cells, by modulating the AHR signaling pathway. [] The exact mechanism underlying this effect varies depending on the cancer type and requires further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)
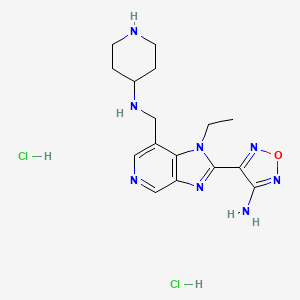

![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)
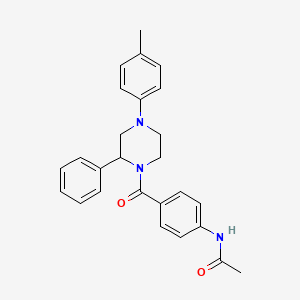
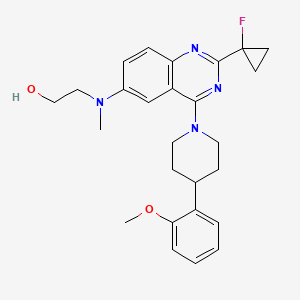
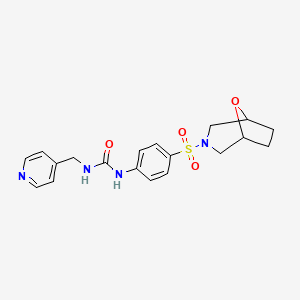
![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)
![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)
